4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a triazole ring fused with a piperidine ring and a phenyl group, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted phenylthiosemicarbazides with sodium hydroxide solution, followed by cyclization under microwave irradiation at 100°C for 5-10 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The phenyl and piperidine groups can participate in electrophilic and nucleophilic substitution reactions.
Cyclization: The triazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl or piperidine rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antitubercular agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating bacterial and fungal infections.
Industry: It is used in the development of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins, affecting their function. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Similar in structure but with an amino group and pyridyl ring.
3-bromo-1H-1,2,4-triazole: A brominated derivative of the triazole ring.
1,2,4-triazole derivatives: Various derivatives with different substituents on the triazole ring
Uniqueness
4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its phenyl, piperidine, and triazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties.
Properties
IUPAC Name |
4-phenyl-3-piperidin-1-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c18-13-15-14-12(16-9-5-2-6-10-16)17(13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVXHZXJFZHQJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NNC(=S)N2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407124 |
Source
|
Record name | 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92110-77-5 |
Source
|
Record name | 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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